4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4ClF3N2O2. It is a member of the quinoline family, which is known for its diverse range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline typically involves the nitration of 4-chloro-8-(trifluoromethyl)quinoline. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-3-amino-8-(trifluoromethyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Oxidized quinoline derivatives, though less common.
Scientific Research Applications
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability . These properties contribute to its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitroquinoline: Lacks the trifluoromethyl group, which may result in different biological activities and properties.
8-(Trifluoromethyl)quinoline:
3-Nitroquinoline: Lacks both the chloro and trifluoromethyl groups, leading to different chemical and biological properties.
Uniqueness
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic and steric effects. These groups enhance the compound’s reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-chloro-3-nitro-8-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3N2O2/c11-8-5-2-1-3-6(10(12,13)14)9(5)15-4-7(8)16(17)18/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGIRNOYXHBCRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237231 | |
Record name | Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39487-89-3 | |
Record name | Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39487-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitro-8-(trifluoromethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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